molecular formula C17H11ClIN3OS2 B5022197 N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-2-iodobenzamide

N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-2-iodobenzamide

Cat. No.: B5022197
M. Wt: 499.8 g/mol
InChI Key: ITUGSKWKPYQSHC-UHFFFAOYSA-N
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Description

N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-2-iodobenzamide is a complex organic compound that features a thiazole ring, a chlorophenyl group, and an iodinated benzamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClIN3OS2/c18-11-7-5-10(6-8-11)14-9-25-17(20-14)22-16(24)21-15(23)12-3-1-2-4-13(12)19/h1-9H,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUGSKWKPYQSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClIN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-2-iodobenzamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 2-iodobenzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-2-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be employed.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the iodine position.

Scientific Research Applications

N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-2-iodobenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-2-iodobenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may enhance binding affinity, while the iodinated benzamide moiety can facilitate cellular uptake or distribution.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenylsulfonyl)-4-iodobenzamide: Similar structure but with a sulfonyl group instead of a thiazole ring.

    2,4-disubstituted thiazoles: Compounds with similar thiazole rings but different substituents.

Uniqueness

N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-2-iodobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a thiazole ring and an iodinated benzamide moiety makes it particularly interesting for research in medicinal chemistry and drug development.

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